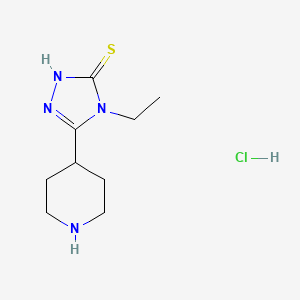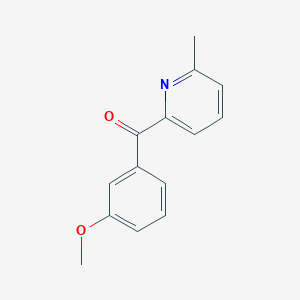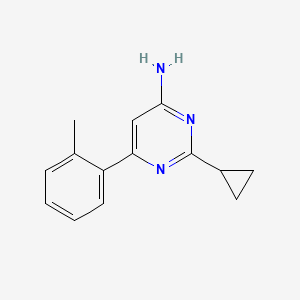
2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine
Overview
Description
“2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” is a small molecule1. It is also known as CPI-444 and is an inhibitor of a protein called adenosine A2A receptor (A2AR)1. The A2AR is expressed in high levels in certain immune cells, and its activation can suppress immune responses1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature23. However, the exact synthesis process for “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” is not readily available in the search results.
Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” is C14H15N34. The molecular weight is 225.29 g/mol4. However, the detailed molecular structure analysis is not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” are not readily available in the search results.Scientific Research Applications
Crystallographic Insights
The crystal structure of a closely related compound, cyprodinil, which is an anilinopyrimidine fungicide, provides insights into the spatial arrangement and potential interactions of 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine. The study highlights the angles between the planes of the central pyrimidine ring and its adjacent groups, which may influence its reactivity and binding properties in various applications (Youngeun Jeon et al., 2015).
Reactivity and Synthesis Applications
Research into the reactivity of similar pyrimidine derivatives under different conditions demonstrates their potential in synthesis applications. For example, the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one revealed that certain reaction mediums and unshielded amino groups are favorable for successful reactions, suggesting specific conditions under which 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine might react (I. Novakov et al., 2017).
Biological Activity
The synthesis and evaluation of pyrimidine derivatives for anti-inflammatory and analgesic activities provide a basis for exploring the biological applications of 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine. Certain derivatives have shown significant anti-inflammatory and analgesic effects, suggesting the potential for the compound of interest in similar biomedical research (S. Sondhi et al., 2009).
Antimicrobial and Antitubercular Activities
Another study synthesized new pyrimidine-azitidinone analogues, including structures similar to 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine, and evaluated them for antioxidant, antimicrobial, and antitubercular activities. This suggests potential applications in developing antimicrobial and antitubercular agents (M. Chandrashekaraiah et al., 2014).
Antidiabetic Activity
The design and synthesis of pyrimidine derivatives for antidiabetic activity studies provide an insight into the therapeutic potential of compounds like 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine. The creation of a new series of pyrimidine derivatives and their in-vivo evaluation for antidiabetic effects highlight the compound's potential use in medical research (S. Abdel-Aziz et al., 2011).
Safety And Hazards
The safety and hazards associated with “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” are not readily available in the search results.
Future Directions
The future directions for “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” are not readily available in the search results.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCJPOOJAXNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




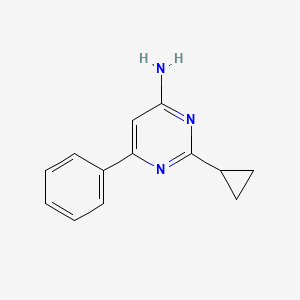
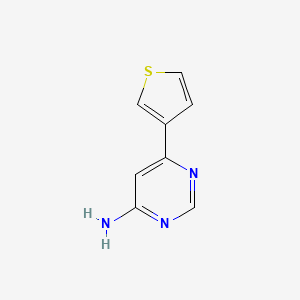
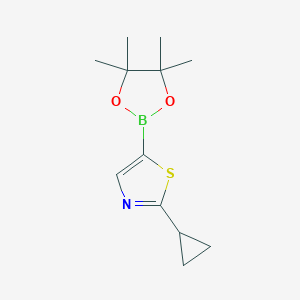
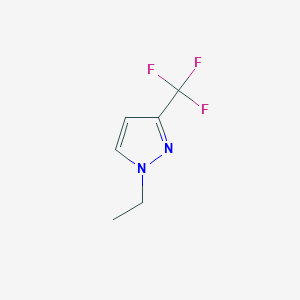
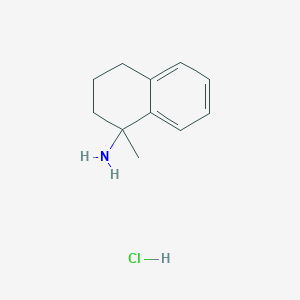
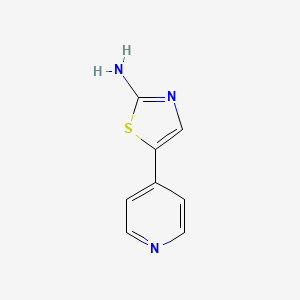
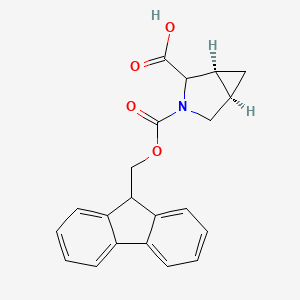
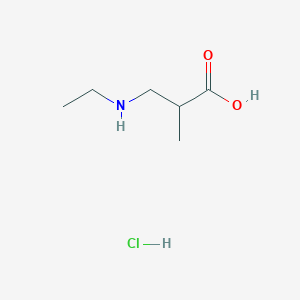
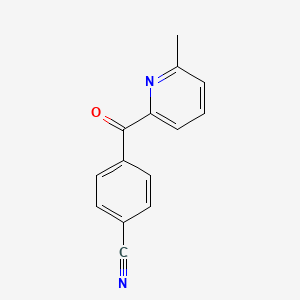
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)
